molecular formula C14H17NO3 B2543015 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-14-9

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2543015
CAS RN: 63675-14-9
M. Wt: 247.294
InChI Key: FBUFPMCSGREAOI-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of 5-oxopyrrolidine-3-carboxylic acids. These compounds are characterized by a pyrrolidine ring bearing a ketone functionality at the 5-position and a carboxylic acid group at the 3-position. The presence of an isopropylphenyl group at the 1-position indicates potential lipophilic character and could influence the compound's biological activity.

Synthesis Analysis

The synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized through various chemical reactions, including the use of chloro, hydroxyl, isopropyl, and other substituents on the benzene ring . Although the exact synthesis of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not detailed, similar synthetic strategies could be employed, such as the use of isopropyl-substituted aromatic aldehydes in condensation reactions .

Molecular Structure Analysis

The molecular structure of 5-oxopyrrolidine-3-carboxylic acid derivatives can be complex and is often confirmed using spectroscopic methods or X-ray diffraction analysis. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction . The presence of substituents like the isopropyl group can influence the overall conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carboxylic acid derivatives can involve various functional groups present in the molecule. For instance, the carboxylic acid group can participate in the formation of amides, esters, or other derivatives . The ketone functionality at the 5-position may also undergo reactions typical of carbonyl compounds, such as condensation or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid would be influenced by its functional groups and molecular structure. The lipophilicity of the compound would be increased by the isopropylphenyl substituent, potentially affecting its solubility and permeability characteristics. The presence of both acidic (carboxylic acid) and basic (pyrrolidine nitrogen) sites could lead to interesting acid-base properties and influence the compound's behavior in different pH environments.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been studied for their impact on microbial biocatalysts. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers, affecting the fermentative production of biorenewable chemicals. The understanding of their inhibitory mechanisms is crucial for developing robust strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams, a key step in producing bio-based plastics, highlights the relevance of solvent developments for liquid-liquid extraction (LLX). Research has introduced new solvents like ionic liquids and improved traditional solvent systems, aiming to enhance the economic feasibility of carboxylic acid extractions from diluted streams (Sprakel & Schuur, 2019).

Antioxidant and Pharmacological Effects of Carboxylic Acids

Phenolic acids, a subgroup of carboxylic acids, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Chlorogenic Acid (CGA) is highlighted for its potential in treating disorders such as hepatic steatosis, cardiovascular disease, and obesity, suggesting carboxylic acids' significance in medical research (Naveed et al., 2018).

Novel Carboxylic Acid Bioisosteres in Drug Design

The exploration of carboxylic acid bioisosteres in drug design is crucial due to the pharmacophore's role in numerous drugs. This research focuses on novel substitutes for carboxylic acid that show improved bioactivity and physicochemical properties, underscoring the innovation in overcoming challenges in drug design (Horgan & O’ Sullivan, 2021).

Extraction and Separation Processes

Studies on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids demonstrate efficient methods for separating these acids from aqueous solutions, highlighting the process's simplicity, higher yield, and environmental benefits (Djas & Henczka, 2018).

properties

IUPAC Name

5-oxo-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFPMCSGREAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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